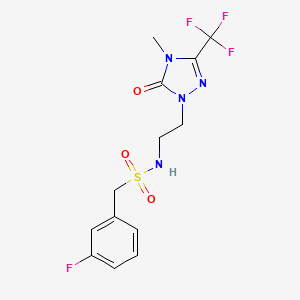
1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H14F4N4O3S and its molecular weight is 382.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A 3-fluorophenyl group
- A triazole ring with a trifluoromethyl substituent
- A methanesulfonamide functional group
The presence of the trifluoromethyl group is known to enhance biological activity due to its ability to influence the electronic properties of the molecule.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a variety of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
Antimicrobial Activity
Triazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The anticancer activity of triazole-containing compounds is particularly noteworthy. For example, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for some triazole derivatives have been reported as low as 6.2 μM, indicating potent activity .
Case Studies and Research Findings
Recent studies provide insights into the specific biological activities associated with this compound:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Comparative Analysis of Similar Compounds
A comparison table of various triazole derivatives and their biological activities can provide further insights into the potential efficacy of this compound.
| Compound Name | Structure Type | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| Triazole A | Triazole | 10.5 | Effective against MRSA | Broad-spectrum |
| Triazole B | Triazole | 6.2 | Effective against P. aeruginosa | High selectivity |
| This Compound | Triazole | TBD | TBD | Potentially novel |
特性
IUPAC Name |
1-(3-fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N4O3S/c1-20-11(13(15,16)17)19-21(12(20)22)6-5-18-25(23,24)8-9-3-2-4-10(14)7-9/h2-4,7,18H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJRLLGWCCXLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)CC2=CC(=CC=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














